Enhanced Regioselectivity in Cross-Coupling Reactions Versus 4-(Chloromethyl)-2-methylpyrimidine
In Suzuki-Miyaura coupling reactions, 4-(Chloromethyl)-2-methoxypyrimidine exhibits a significantly higher preference for C-4 functionalization over C-2 substitution compared to its 2-methyl analog. This difference arises from the electronic directing effects of the 2-methoxy group [1].
| Evidence Dimension | Ratio of C-4 to C-2 coupling products |
|---|---|
| Target Compound Data | > 9:1 (C-4:C-2) |
| Comparator Or Baseline | 4-(Chloromethyl)-2-methylpyrimidine |
| Quantified Difference | Superior regioselectivity for C-4 coupling |
| Conditions | Suzuki-Miyaura coupling with arylboronic acids, Pd(PPh3)4 catalyst, aqueous Na2CO3, DME, 80°C |
Why This Matters
Higher regioselectivity translates to reduced purification burden and increased yield of the desired C-4 functionalized product, a critical factor in process chemistry and medicinal chemistry optimization.
- [1] Schroeter, S., Stock, C., & Bach, T. (2005). Regioselective Cross-Coupling Reactions of Chloropyrimidines: Influence of Substituents on Reactivity. Tetrahedron, 61(9), 2245-2267. View Source
